Irreversible EGFR-T790M Inhibition Potency Relative to Clinical Quinazoline-Based Inhibitors
A pyrido[3,4-d]pyrimidin-2-amine derivative (compound 25h) demonstrates potent, irreversible inhibition against mutant EGFR. The pyrido[3,4-d]pyrimidine-based inhibitor achieved an IC50 of 1.7 nM against EGFRL858R and 23.3 nM against the T790M gatekeeper mutant [1]. This dual potency against both the activating mutation and the resistance mutation is a critical metric. In cellular assays, 25h inhibited the growth of the gefitinib-resistant H1975 (L858R/T790M) lung cancer cell line with an IC50 of 0.49 μM, and the gefitinib-sensitive HCC827 (del E746-A750) line with an IC50 of 0.025 μM [1]. This contrasts with the classical 4-anilinoquinazoline scaffold used in early-generation inhibitors like gefitinib, which are ineffective against the T790M mutation (typically >1 μM in H1975 models) [1].
| Evidence Dimension | Inhibition of EGFRL858R/T790M double-mutant |
|---|---|
| Target Compound Data | Pyrido[3,4-d]pyrimidine derivative 25h: IC50 = 23.3 nM (enzymatic), 0.49 μM (H1975 cellular) |
| Comparator Or Baseline | Quinazoline-based inhibitors (e.g., Gefitinib/Erlotinib): IC50 > 1 μM against T790M mutants |
| Quantified Difference | The pyrido[3,4-d]pyrimidine design overcomes T790M resistance, unlike classical quinazoline inhibitors, with a >43-fold improvement in enzymatic IC50. |
| Conditions | Biochemical kinase assay using recombinant EGFRL858R/T790M; cellular viability assay on H1975 and HCC827 cell lines after 72h incubation. |
Why This Matters
For procurement in drug discovery programs targeting resistant NSCLC, this data proves the pyrido[3,4-d]pyrimidine core can provide a starting point to overcome a well-characterized clinical resistance mechanism that invalidates legacy quinazoline-based inhibitors.
- [1] Zhang, H., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(12), 3619-3633. DOI: 10.1016/j.bmc.2018.05.039 View Source
